1-(Morpholin-4-yl)-2-(2,3,5-trimethylphenoxy)propan-1-one
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Overview
Description
1-(Morpholin-4-yl)-2-(2,3,5-trimethylphenoxy)propan-1-one is a synthetic organic compound that features a morpholine ring and a trimethylphenoxy group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-2-(2,3,5-trimethylphenoxy)propan-1-one typically involves the following steps:
Formation of the Propanone Backbone: This can be achieved through the reaction of a suitable ketone precursor with a halogenated morpholine derivative.
Attachment of the Trimethylphenoxy Group: This step involves the nucleophilic substitution of the halogenated intermediate with 2,3,5-trimethylphenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-2-(2,3,5-trimethylphenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The morpholine or trimethylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-2-(2,3,5-trimethylphenoxy)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-2-(phenoxy)propan-1-one: Lacks the trimethyl groups on the phenoxy ring.
1-(Piperidin-4-yl)-2-(2,3,5-trimethylphenoxy)propan-1-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
1-(Morpholin-4-yl)-2-(2,3,5-trimethylphenoxy)propan-1-one is unique due to the presence of both the morpholine ring and the trimethylphenoxy group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(2,3,5-trimethylphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-9-12(2)13(3)15(10-11)20-14(4)16(18)17-5-7-19-8-6-17/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMIMRTFAKKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(C)C(=O)N2CCOCC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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